molecular formula C15H14N4O4 B5828052 N'-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide

N'-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide

Cat. No.: B5828052
M. Wt: 314.30 g/mol
InChI Key: BUVBCAJUMFRBIK-UHFFFAOYSA-N
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Description

N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide is a synthetic organic compound with the molecular formula C15H14N4O4 and a molecular weight of 314.29606 g/mol . This compound is characterized by the presence of a nitrophenyl group, a propanoyl group, and a pyridine carboximidamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide typically involves the following steps:

    Formation of the Propanoyl Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with propanoic acid in the presence of a suitable catalyst to form the 4-nitrophenylpropanoyl intermediate.

    Coupling with Pyridine Carboximidamide: The intermediate is then coupled with pyridine-2-carboximidamide under controlled conditions to form the final product.

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine carboximidamide moiety may also play a role in binding to nucleic acids or other biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[2-(4-nitrophenyl)acetyl]oxy}pyridine-2-carboximidamide
  • N’-{[2-(4-nitrophenyl)butanoyl]oxy}pyridine-2-carboximidamide
  • N’-{[2-(4-nitrophenyl)pentanoyl]oxy}pyridine-2-carboximidamide

Uniqueness

N’-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10(11-5-7-12(8-6-11)19(21)22)15(20)23-18-14(16)13-4-2-3-9-17-13/h2-10H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVBCAJUMFRBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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